1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl-
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Overview
Description
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- is a heterocyclic compound that features a fused pyrrole and imidazole ring system. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties. The presence of nitrogen atoms within the ring structure imparts unique reactivity and potential for various applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of aminopyrroline with formic acid, which yields the desired pyrroloimidazole structure . Another approach includes the reaction of pyrroline with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient cyclization and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: A similar compound with a partially hydrogenated ring system.
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles: Known for their biological activity as enzyme inhibitors.
Uniqueness
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature imparts distinct reactivity and potential for diverse applications compared to other pyrroloimidazole derivatives.
Properties
CAS No. |
61997-12-4 |
---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,6-dimethylpyrrolo[1,2-a]imidazole-7-carbonitrile |
InChI |
InChI=1S/C9H9N3/c1-7-6-12-4-3-11(2)9(12)8(7)5-10/h3-4,6H,1-2H3 |
InChI Key |
HNFGGXIYINEQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CN(C2=C1C#N)C |
Origin of Product |
United States |
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